molecular formula C20H13FN2O5 B2392237 (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate CAS No. 320416-80-6

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate

Cat. No.: B2392237
CAS No.: 320416-80-6
M. Wt: 380.331
InChI Key: WJLZCZVDNAEKRW-LPYMAVHISA-N
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Description

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate typically involves a multi-step process. One common method includes the condensation of 4-(4-fluorophenoxy)-3-nitrobenzaldehyde with aminobenzoic acid under basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings with specific properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxy and nitrophenyl groups can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorophenoxy group enhances its stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

[(E)-[4-(4-fluorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZCZVDNAEKRW-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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